molecular formula C22H19N3O B5750402 N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide

N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide

Cat. No. B5750402
M. Wt: 341.4 g/mol
InChI Key: QUCSSVBORXMGFB-UHFFFAOYSA-N
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Description

N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide, also known as MI-B-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. MI-B-1 belongs to the class of imidazopyridine compounds, which have been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and anti-viral effects.

Mechanism of Action

The mechanism of action of N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide is not fully understood, but it is believed to involve the inhibition of the Akt signaling pathway. Akt is a serine/threonine kinase that plays a critical role in the regulation of cell survival and proliferation. N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide has been shown to inhibit Akt phosphorylation, which leads to the activation of downstream signaling pathways that promote cell death.
Biochemical and Physiological Effects
N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide has been shown to possess a wide range of biochemical and physiological effects. In addition to its anti-tumor activity, N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide has been shown to possess anti-inflammatory, anti-viral, and anti-oxidant effects. N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide has been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, which are involved in the regulation of the immune response. N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide has also been shown to inhibit the replication of the hepatitis C virus, which is a major cause of liver disease worldwide.

Advantages and Limitations for Lab Experiments

The advantages of using N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide in lab experiments include its potent anti-tumor activity, its ability to induce cell cycle arrest and apoptosis, and its broad-spectrum anti-viral activity. However, the limitations of using N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide in lab experiments include its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo, and its potential toxicity, which requires careful optimization of dosage and administration protocols.

Future Directions

The future directions for the research on N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide include the development of more efficient synthesis methods, the optimization of dosage and administration protocols, and the investigation of its potential therapeutic applications in other disease areas, such as inflammation and viral infections. Additionally, the investigation of the mechanism of action of N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide and its downstream signaling pathways may provide insights into the regulation of cell growth and proliferation, which could lead to the development of new therapeutic strategies for cancer and other diseases.

Synthesis Methods

The synthesis of N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide involves the reaction of 2-aminopyridine with 4-methylbenzaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is then reacted with 6-methylimidazo[1,2-a]pyridine-3-carboxylic acid to yield N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide. The synthesis of N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide is a multi-step process that requires careful optimization of reaction conditions to achieve high yields and purity.

Scientific Research Applications

N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide has been shown to possess potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which are two key mechanisms involved in the regulation of cell growth and proliferation.

properties

IUPAC Name

N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c1-15-8-11-17(12-9-15)20-21(24-22(26)18-6-4-3-5-7-18)25-14-16(2)10-13-19(25)23-20/h3-14H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCSSVBORXMGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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